(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol

Übersicht

Beschreibung

(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol is a heterocyclic compound containing a thiazole ring. Thiazole rings are known for their aromaticity and the presence of sulfur and nitrogen atoms, which contribute to their unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction results in the formation of an ester compound, which is then further processed to yield the desired thiazole derivative .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

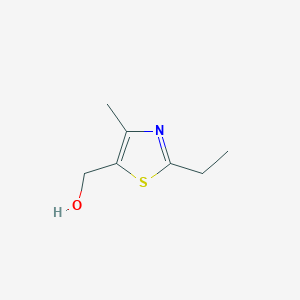

Chemical Structure :

The compound features a thiazole ring, which is essential for its biological activity. The thiazole structure includes sulfur and nitrogen atoms, contributing to its unique chemical properties.

Molecular Formula :

C₇H₉N₁S

Medicinal Chemistry

(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol serves as a building block in the synthesis of more complex thiazole derivatives. These derivatives are studied for their potential pharmacological activities, including:

- Antimicrobial Activity : Research indicates that this compound exhibits potent antibacterial properties against both Gram-positive and Gram-negative bacteria. In a study assessing various thiazole derivatives, the compound demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Antitumor Activity : The compound has shown significant growth inhibition in cancer cell lines such as MDA-MB-231. A systematic evaluation revealed a reduction in cell viability after treatment with varying concentrations over several days .

Biological Research

In biological studies, this compound is utilized to investigate enzyme interactions and cellular pathways. Its role in studying thiazole derivatives allows researchers to explore:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, providing insights into its potential as a therapeutic agent.

- Cellular Mechanisms : Understanding how this compound interacts with cellular components can lead to new therapeutic strategies for diseases like cancer and infections.

Agricultural Chemistry

In the agricultural sector, thiazole derivatives are often employed as fungicides and biocides due to their efficacy against various plant pathogens. This compound can be used in the formulation of:

- Fungicides : Effective in controlling fungal diseases in crops.

- Pesticides : Its biological activity makes it suitable for developing environmentally friendly pest control agents.

Chemical Synthesis

This compound is also valuable in chemical synthesis processes where thiazole derivatives are required as intermediates or catalysts in reactions involving:

- Dyes Production : Thiazoles are integral in synthesizing various dyes used in textiles.

- Pharmaceuticals : As a precursor for synthesizing other biologically active compounds.

Case Study 1: Antibacterial Efficacy

A study investigating the antibacterial activity of various thiazole derivatives found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, demonstrating its potential as an alternative to conventional antibiotics .

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on the effects of this compound on MDA-MB-231 breast cancer cells revealed notable growth inhibition, indicating its potential as an antitumor agent .

Wirkmechanismus

The mechanism of action of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Thiazole: The parent compound of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol, known for its aromaticity and biological activities.

Sulfathiazole: An antimicrobial drug containing a thiazole ring.

Ritonavir: An antiretroviral drug with a thiazole moiety.

Abafungin: An antifungal drug with a thiazole ring.

Uniqueness: this compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent, among other properties. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C6H7NOS. Its structure includes a thiazole ring, which is known for its ability to interact with various biological targets due to its unique electronic properties. The presence of the ethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological membranes .

Target Interactions

Thiazole derivatives, including this compound, are known to interact with several biological targets:

- Enzymes : These compounds can inhibit enzymes involved in critical cellular processes. For instance, they have been shown to inhibit protein kinases associated with cancer progression .

- Receptors : Thiazole derivatives may bind to receptors that modulate inflammatory responses, influencing gene expression and cellular metabolism.

Cellular Effects

This compound affects various cell types by modulating cell signaling pathways. It has been observed to alter gene expression related to inflammation and apoptosis, thereby impacting cellular function significantly .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria as well as fungi. In vitro studies have demonstrated its effectiveness in inhibiting microbial growth .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For example:

- In vivo studies showed that thiazole derivatives could inhibit tumor growth in mouse models, specifically against sarcoma S-180 tumors .

- Cytotoxicity assays revealed selective cytotoxic effects on cancer cell lines while sparing normal cells, indicating a promising therapeutic index .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial and fungal strains |

| Anticancer | Inhibits growth of cancer cell lines (e.g., HT-1080) |

| Anti-inflammatory | Modulates inflammatory cytokines and pathways |

| Neuroprotective | Potential effects on neurodegenerative processes |

Case Study: Anticancer Efficacy

A study conducted by researchers involved the synthesis of lipid-like thiazole derivatives, including this compound. The compounds were evaluated for their cytotoxic effects on human fibrosarcoma HT-1080 cells and mouse hepatoma MG-22A cells. Results indicated significant cytotoxicity with IC50 values in the micromolar range, suggesting strong potential for therapeutic applications in oncology .

Dosage and Temporal Effects

The biological activity of this compound varies with dosage. Lower doses tend to exhibit beneficial effects such as reduced inflammation and antimicrobial action, while higher doses may lead to increased cytotoxicity against cancer cells. Studies have also shown that the compound's activity can diminish over time due to metabolic degradation .

Eigenschaften

IUPAC Name |

(2-ethyl-4-methyl-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-3-7-8-5(2)6(4-9)10-7/h9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELFLNFBTDIHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568118 | |

| Record name | (2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137267-28-8 | |

| Record name | (2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.